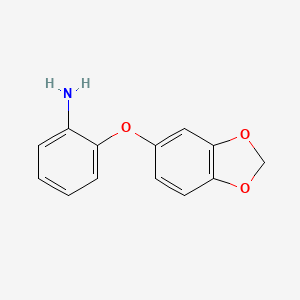
4,7-dichloro-2-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,7-dichloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a methoxy group at the 2 position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
4,7-dichloro-2-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.
類似化合物との比較
4,7-dichloro-2-methoxyquinoline is unique due to the presence of both methoxy and dichloro substituents on the quinoline ring. Similar compounds include:
4,7-Dichloroquinoline: Lacks the methoxy group and is primarily used as an intermediate in the synthesis of antimalarial drugs.
2-Methoxyquinoline: Lacks the chlorine substituents and has different chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug that contains a 4-aminoquinoline structure.
The presence of the methoxy group in this compound enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
特性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
4,7-dichloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3 |
InChIキー |
YKCJMRBCXAWAKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-d]pyriMidine-7(6H)-carboxylic acid, 2-chloro-5,8-dihydro-4-[(3S)-3-Methyl-4-Morpholinyl]-, 1,1-diMethylethyl ester](/img/structure/B8542282.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)




![1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8542311.png)

![Ethyl 4-{[7-(4-chlorophenoxy)heptyl]oxy}benzoate](/img/structure/B8542322.png)

![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)


